2-Cyclopropyl-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone
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Overview
Description
2-Cyclopropyl-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone is an organic compound that features a cyclopropyl group, a methoxyphenyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate nucleophile.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Cyclopropyl-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-1-(3-(4-hydroxyphenyl)azepan-1-yl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
2-Cyclopropyl-1-(3-(4-chlorophenyl)azepan-1-yl)ethanone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-Cyclopropyl-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the cyclopropyl group, azepane ring, and methoxyphenyl group provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-cyclopropyl-1-[3-(4-methoxyphenyl)azepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-21-17-9-7-15(8-10-17)16-4-2-3-11-19(13-16)18(20)12-14-5-6-14/h7-10,14,16H,2-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBQZVVJNBNTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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